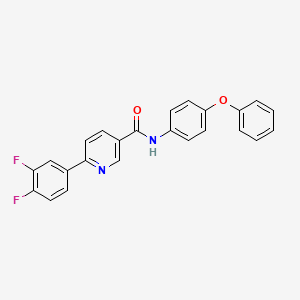![molecular formula C16H23NO2S B12641013 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one CAS No. 918828-22-5](/img/structure/B12641013.png)
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azepane ring, a hydroxyphenyl group, and a butanone moiety The azepane ring is a seven-membered nitrogen-containing heterocycle, while the hydroxyphenyl group is a phenol derivative The butanone moiety is a simple ketone
準備方法
The synthesis of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction between an azepane derivative and a halogenated phenyl sulfide, followed by oxidation to introduce the ketone functionality. The reaction conditions typically require a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable synthesis processes.
化学反応の分析
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the ketone moiety results in the corresponding alcohol.
科学的研究の応用
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.
Biology: The hydroxyphenyl group imparts antioxidant properties, making the compound useful in studying oxidative stress and related biological processes.
Medicine: The azepane ring is a common feature in many pharmaceutical compounds, suggesting potential applications in drug discovery and development. The compound may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound’s chemical reactivity makes it suitable for use in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one depends on its specific application. In biological systems, the hydroxyphenyl group can interact with reactive oxygen species, neutralizing them and preventing oxidative damage. The azepane ring may interact with biological targets such as enzymes or receptors, modulating their activity. The ketone moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
類似化合物との比較
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)-4-chlorophthalazine: This compound features an azepane ring and a chlorophthalazine moiety, highlighting the versatility of the azepane ring in different chemical contexts.
C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine: This compound contains an azepane ring and a cyclohexyl group, demonstrating the diverse structural possibilities of azepane derivatives.
2-{[4-(Azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: This compound combines an azepane ring with a pyrimidinyl and phenoxyphenyl group, illustrating the potential for creating multifunctional molecules.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
918828-22-5 |
|---|---|
分子式 |
C16H23NO2S |
分子量 |
293.4 g/mol |
IUPAC名 |
1-(azepan-1-yl)-3-(4-hydroxyphenyl)sulfanylbutan-1-one |
InChI |
InChI=1S/C16H23NO2S/c1-13(20-15-8-6-14(18)7-9-15)12-16(19)17-10-4-2-3-5-11-17/h6-9,13,18H,2-5,10-12H2,1H3 |
InChIキー |
OBUPGBYRZGDETN-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)N1CCCCCC1)SC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


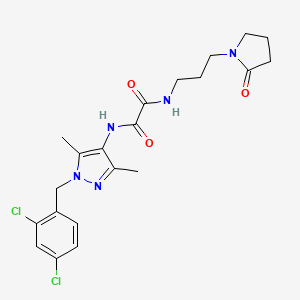
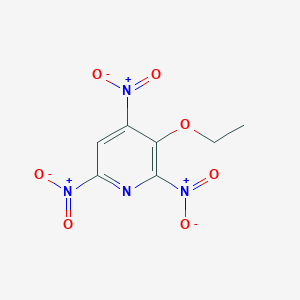
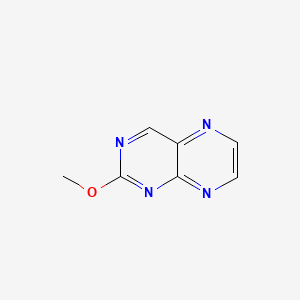
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
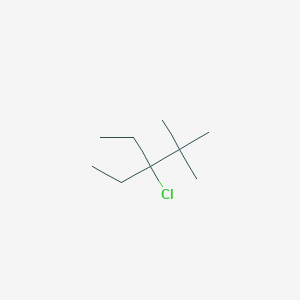


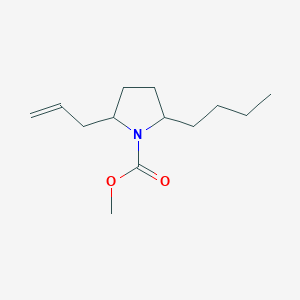

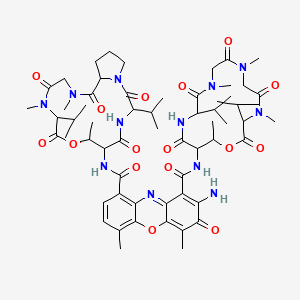
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
